molecular formula C18H10ClF3N4 B3035481 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline CAS No. 321538-11-8

2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline

Cat. No. B3035481
CAS RN: 321538-11-8
M. Wt: 374.7 g/mol
InChI Key: VGGUBWKZIARSOZ-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline (2-CFTQ) is a small molecule which has recently been studied for its potential applications in scientific research. This molecule has a unique structure, containing two heterocyclic rings, a pyrazole ring and a quinoxaline ring, and a trifluoromethyl group. 2-CFTQ has been shown to possess a wide range of properties, including antifungal, anti-inflammatory, and antioxidant activities. Additionally, 2-CFTQ has been studied for its potential applications in medicine, such as for the treatment of cancer and cardiovascular diseases.

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including those similar to the specified compound, have been studied for their role as corrosion inhibitors. In particular, Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium, finding them highly effective, with corrosion inhibition efficiencies up to 96.01% (Saraswat & Yadav, 2020).

Antibacterial and Antifungal Properties

Quinoxaline derivatives have also shown promise in antimicrobial applications. Hassan (2013) synthesized a series of 2-pyrazolines, including derivatives of quinoxaline, demonstrating significant antimicrobial activity against various bacteria and fungi (Hassan, 2013). Additionally, Holla et al. (2006) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, including quinoxaline derivatives, showing effectiveness against bacterial and fungal strains (Holla et al., 2006).

DNA Gyrase Inhibition

Tanitame et al. (2005) investigated the antibacterial activity of 5-[(E)-2-arylvinyl]pyrazoles, including those with quinoxaline structures. These compounds showed potent antibacterial activity, particularly against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).

Catecholase and Tyrosinase Activity

In the field of biochemistry, Bouanane et al. (2017) synthesized pyrazoloquinoxaline derivatives and evaluated them for catecholase and tyrosinase activities. They found that these compounds showed notable enzymatic activity, which varied depending on the nature of the substituents in the quinoxaline ring (Bouanane et al., 2017).

properties

IUPAC Name

2-[5-(4-chlorophenyl)pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4/c19-12-7-5-11(6-8-12)15-9-10-23-26(15)17-16(18(20,21)22)24-13-3-1-2-4-14(13)25-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUBWKZIARSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N3C(=CC=N3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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